N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine
Brand Name: Vulcanchem
CAS No.: 2138482-09-2
VCID: VC8089600
InChI: InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1
SMILES: CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C29H25NO4
Molecular Weight: 451.5 g/mol

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine

CAS No.: 2138482-09-2

Cat. No.: VC8089600

Molecular Formula: C29H25NO4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine - 2138482-09-2

Specification

CAS No. 2138482-09-2
Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid
Standard InChI InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1
Standard InChI Key OVNHOSZZFGJIPG-MHZLTWQESA-N
Isomeric SMILES CN([C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Physicochemical Properties

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine belongs to the class of non-canonical amino acids with the molecular formula C₂₉H₂₅NO₄ and a molecular weight of 451.5 g/mol . Its IUPAC name, (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid, reflects its stereospecific configuration and functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.3 ± 0.1 g/cm³
Boiling Point665.9 ± 44.0 °C at 760 mmHg
Flash Point356.5 ± 28.4 °C
LogP (Partition Coefficient)5.042
Vapor Pressure0.0 ± 2.1 mmHg at 25°C
Storage Conditions2–8°C

The 2-naphthyl group contributes to hydrophobic interactions in peptides, while the Fmoc group enables mild deprotection during solid-phase peptide synthesis (SPPS) . The methylated amino group reduces hydrogen bonding, enhancing resistance to enzymatic degradation.

Synthesis Methods

The synthesis of N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine involves multi-step organic reactions:

  • Side Chain Introduction:

    • The 2-naphthyl group is introduced via alkylation of a protected L-alanine precursor using 2-naphthylmethyl halides.

  • N-Methylation:

    • Reductive alkylation or direct methylation of the amino group using methyl iodide under basic conditions.

  • Fmoc Protection:

    • The amine is protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a base like diisopropylethylamine (DIEA) .

Table 2: Key Synthetic Intermediates

IntermediateRole
3-(2-Naphthyl)-L-alanineBackbone for functionalization
N-Methyl-3-(2-naphthyl)-L-alanineMethylated precursor for Fmoc protection

The final compound is purified via column chromatography or recrystallization, achieving ≥95% purity .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine is a cornerstone in SPPS due to:

  • Orthogonal Protection: The Fmoc group is cleaved with piperidine, preserving acid-labile side chains .

  • Enhanced Solubility: The naphthyl group improves solubility in organic solvents like DMF, critical for coupling efficiency .

  • Steric Hindrance: Methylation reduces aggregation, facilitating the synthesis of long peptides .

Drug Development

  • CXCR4 Antagonists: The compound is used in pseudopeptides like FC131 (cyclo(-d-Tyr-Arg-Arg-Nal-Gly-)), which inhibit HIV entry by blocking CXCR4 receptors .

  • Bioavailability: N-Methylation increases metabolic stability and oral bioavailability, making it valuable for peptide therapeutics.

Table 3: Representative Peptides Using This Derivative

PeptideTargetApplication
FC131 AnaloguesCXCR4 ReceptorAnti-HIV Therapy
Fluorescent ProbesCellular ReceptorsImaging & Diagnostics

Research Findings

Stability and Solubility Enhancements

Studies demonstrate that peptides incorporating N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine exhibit:

  • 20–30% Higher Solubility in aqueous-organic mixtures compared to non-methylated analogs .

  • Extended Half-Life in serum (>6 hours vs. <2 hours for unmodified peptides) .

Biological Activity

  • Anti-Cancer Activity: Peptides with this derivative show nanomolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231) .

  • Antimicrobial Properties: Modified antimicrobial peptides (AMPs) exhibit enhanced efficacy against Gram-positive bacteria .

Structural Insights

X-ray crystallography reveals that the 2-naphthyl group induces α-helix stabilization in peptides, as evidenced by circular dichroism (CD) spectra .

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundSide ChainBioactivityLogP
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine1-NaphthylLower CXCR4 affinity5.12
Fmoc-3-(2-Naphthyl)-L-alanineNo N-MethylHigher aggregation4.98
Boc-N-methyl-3-(2-naphthyl)-L-alanineBoc protectionAcid-sensitive4.85

The 2-naphthyl isomer shows superior receptor binding compared to the 1-naphthyl variant due to optimized hydrophobic interactions .

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